N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
Overview
Description
N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring and a naphthylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethyl group at the 1-position. The naphthylsulfonyl group is then attached to the propanamide backbone through sulfonylation reactions. Common reagents used in these reactions include hydrazine, ethyl bromide, and naphthylsulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Pathways involved include the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
- N~1~-[(1-ETHYL-1H-IMIDAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
Uniqueness
N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its specific substitution pattern and the presence of both pyrazole and naphthylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-3-naphthalen-2-ylsulfonylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-2-22-14-15(13-21-22)12-20-19(23)9-10-26(24,25)18-8-7-16-5-3-4-6-17(16)11-18/h3-8,11,13-14H,2,9-10,12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWOKSMVAXGKIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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